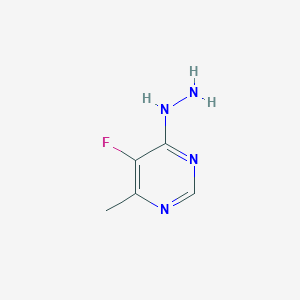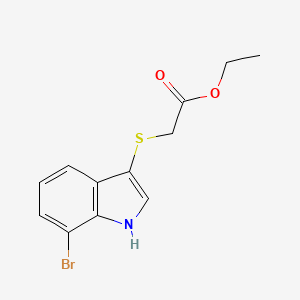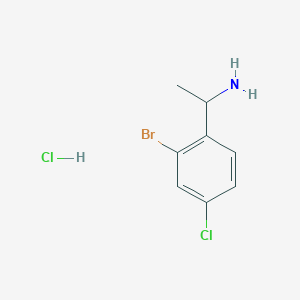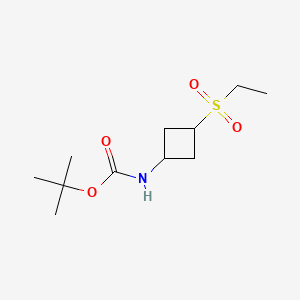
5-Fluoro-4-hydrazinyl-6-methylpyrimidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Fluoro-4-hydrazinyl-6-methylpyrimidine is a fluorinated pyrimidine compound with a molecular weight of 142.1 g/mol . Pyrimidines are important electron-rich aromatic heterocycles and are critical components of DNA and RNA . Due to their synthetic accessibility and structural diversity, pyrimidines have found widespread therapeutic applications .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-Fluoro-4-hydrazinyl-6-methylpyrimidine typically involves the hydrazinolysis of thiol derivatives with hydrazine hydrate in ethanol under reflux conditions . This process yields hydrazinyl-pyrimidine derivatives, which can be further modified to produce the desired compound.
Industrial Production Methods
the compound is available for pharmaceutical testing and high-quality reference standards .
Analyse Chemischer Reaktionen
Types of Reactions
5-Fluoro-4-hydrazinyl-6-methylpyrimidine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the hydrazinyl group.
Substitution: The fluorine atom and hydrazinyl group can be substituted with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include hydrazine hydrate, oxidizing agents, and reducing agents. Reaction conditions typically involve reflux in ethanol or other solvents .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield oxo-pyrimidine derivatives, while substitution reactions can produce various substituted pyrimidines .
Wissenschaftliche Forschungsanwendungen
5-Fluoro-4-hydrazinyl-6-methylpyrimidine has several scientific research applications, including:
Wirkmechanismus
The mechanism of action of 5-Fluoro-4-hydrazinyl-6-methylpyrimidine involves its interaction with molecular targets such as enzymes and nucleic acids. The compound can inhibit specific enzymes involved in DNA and RNA synthesis, leading to cytotoxic effects . The fluorine atom enhances its reactivity and selectivity, making it a valuable tool in medicinal chemistry .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
5-Fluorouracil: A widely used anticancer drug that inhibits thymidylate synthase.
4-Hydrazinyl-6-methylpyrimidine: Similar structure but lacks the fluorine atom, resulting in different reactivity and selectivity.
Uniqueness
5-Fluoro-4-hydrazinyl-6-methylpyrimidine is unique due to the presence of both the fluorine atom and the hydrazinyl group. This combination enhances its reactivity and selectivity, making it a valuable compound for various scientific and industrial applications .
Eigenschaften
Molekularformel |
C5H7FN4 |
|---|---|
Molekulargewicht |
142.13 g/mol |
IUPAC-Name |
(5-fluoro-6-methylpyrimidin-4-yl)hydrazine |
InChI |
InChI=1S/C5H7FN4/c1-3-4(6)5(10-7)9-2-8-3/h2H,7H2,1H3,(H,8,9,10) |
InChI-Schlüssel |
LNHBEAHDCODLBY-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C(=NC=N1)NN)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Methyl 2'-(diphenylphosphanyl)-2-(triethylsilyl)-[1,1'-biphenyl]-4-carboxylate](/img/structure/B14913971.png)
![4-(5-Fluorobenzo[d]oxazol-2-yl)aniline](/img/structure/B14913976.png)
![(2Z)-3-methyl-2-{[3-(trifluoromethyl)phenyl]imino}-1,3-thiazolidin-4-one](/img/structure/B14913978.png)


![N-[(4-ethoxyphenyl)(2-oxido-1,3,2-benzodioxaphosphol-2-yl)methyl]-4-methylaniline](/img/structure/B14914010.png)


![3-[2-(5-bromo-2-hydroxyphenyl)-2,3-dihydro-1,5-benzothiazepin-4-yl]-4-hydroxy-6-methyl-2H-pyran-2-one](/img/structure/B14914034.png)
![2-hydroxy-3-[(2E)-3-(3-hydroxyphenyl)prop-2-enoyl]-6-methyl-4H-pyran-4-one](/img/structure/B14914036.png)



![n-(1h-Benzo[d]imidazol-2-yl)-5-chlorothiophene-2-carboxamide](/img/structure/B14914059.png)
